(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]iminobenzo[e][1]benzothiol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-22(2)15-10-8-14(9-11-15)21-20-19(23)18-16-6-4-3-5-13(16)7-12-17(18)24-20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBHTMGCKZVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)aniline with a naphthothiophene derivative under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production. Purification techniques, such as recrystallization or chromatography, are often employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthothiophene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its interactions with biological macromolecules can provide insights into various biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the dimethylamino group and the imino linkage can influence the compound’s pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by its structural features, play a crucial role in its interactions with these targets.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues and Heterocyclic Core Modifications
Naphthofuran vs. Naphthothiophenone
- Naphthofuran Derivatives: Compounds like 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole () and sulfonyl-substituted naphthofurans () are synthesized via cyclocondensation or sulfonation reactions.
- Naphthothiophenone: The sulfur atom in the thiophen ring enhances aromaticity and electron delocalization, which may improve stability and alter binding affinities in biological systems. No direct synthesis data for the target compound are provided, but analogous imino-group formations likely involve Schiff base reactions or condensation with amines .
Substituent Effects
- Dimethylamino Phenylimino Group: The target compound’s para-dimethylamino group is analogous to electron-donating substituents in naphthofuran-based HSV-1 inhibitors (e.g., compound #10 in ), which enhance solubility and interaction with viral glycoproteins.
- Sulfonyl/Sulfinyl Groups: Derivatives like 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan () exhibit pharmacological activities attributed to sulfonyl/sulfinyl groups’ electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to sulfonyl- or bromophenyl-substituted naphthofurans ().
- Thermal Stability : Sulfur’s larger atomic size in the thiophen ring may increase melting points relative to furan analogs due to stronger intermolecular interactions .
Biological Activity
(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a naphtho[2,1-b]thiophen backbone with a dimethylamino group attached to a phenyl ring via an imine linkage. This structure is significant for its biological interactions, particularly in binding to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Schiff base derivatives, including those similar to this compound. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | Escherichia coli | 62.5 | Disruption of cell wall synthesis |
| This compound | MRSA | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined in published studies.
The mechanism of action for compounds in this class often involves the inhibition of essential bacterial processes such as protein synthesis and DNA replication. The presence of the dimethylamino group enhances lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
Anticancer Activity
Research has also indicated potential anticancer properties for related compounds. The ability to induce apoptosis in cancer cells has been noted, with mechanisms potentially involving the modulation of key signaling pathways.
Case Study: Anticancer Effects
In a study involving similar Schiff bases, notable inhibition of cancer cell proliferation was observed. Compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the naphtho[2,1-b]thiophen structure can enhance efficacy.
Toxicity and Safety Profile
While antimicrobial and anticancer activities are promising, understanding the toxicity profile is crucial. Preliminary assessments indicate that some derivatives exhibit low toxicity towards human cells while maintaining their bioactivity against pathogens.
Table 2: Toxicity Data
| Compound Name | Cell Line Tested | IC50 (μM) | Observations |
|---|---|---|---|
| Compound A | HepG2 | >100 | Low cytotoxicity |
| Compound B | MCF-7 | 50 | Moderate cytotoxicity |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
